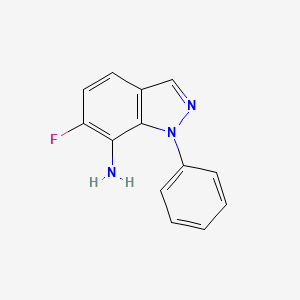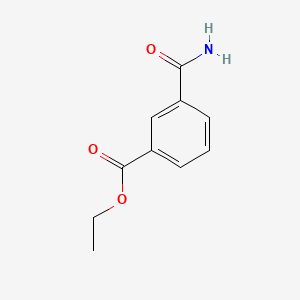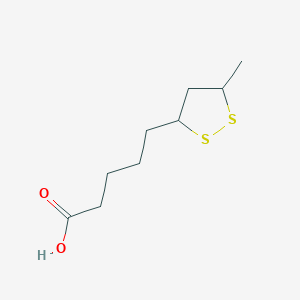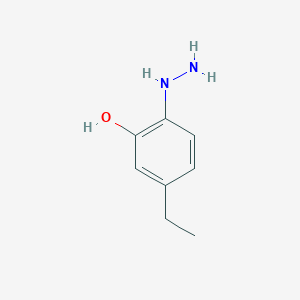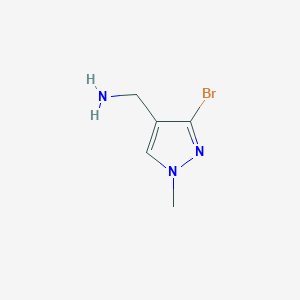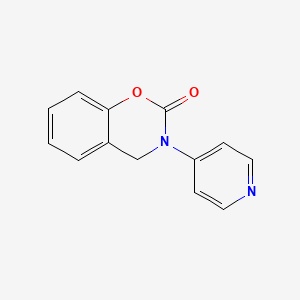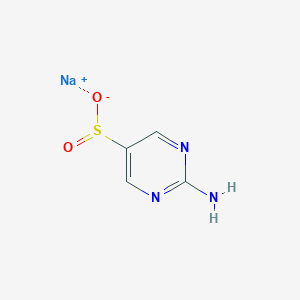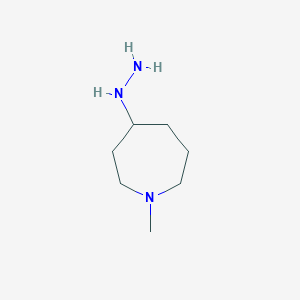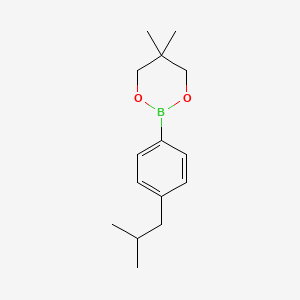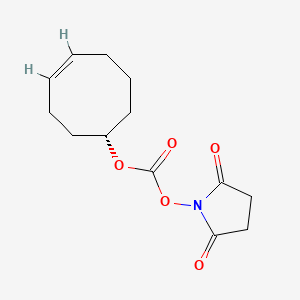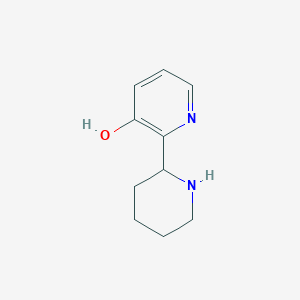
2-(Piperidin-2-yl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-2-yl)pyridin-3-ol is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine derivatives with piperidine under controlled conditions. For instance, the reaction of pyridine-3-ol with piperidine in the presence of a base can yield the desired compound. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to scale up the production efficiently. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency .
化学反应分析
Types of Reactions
2-(Piperidin-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .
科学研究应用
2-(Piperidin-2-yl)pyridin-3-ol has several scientific research applications:
作用机制
The mechanism of action of 2-(Piperidin-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
2-(Piperidin-2-yl)pyridin-3-ol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and exhibit similar biological activities, but their specific effects can vary based on the substituents on the ring.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined piperidine and pyridine structure, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-piperidin-2-ylpyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2 |
InChI 键 |
QDOICNNUKCGLSE-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=C(C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


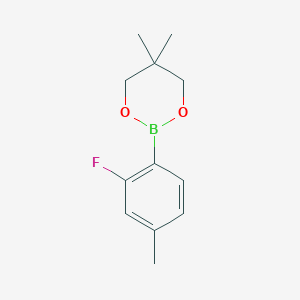
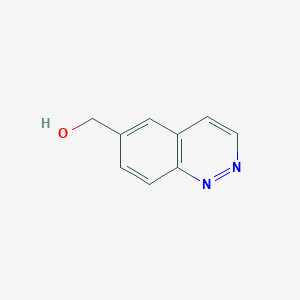
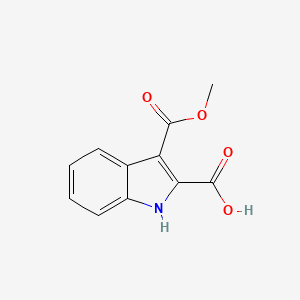
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
